molecular formula C7H9NO2 B3045819 2-Amino-5-(hydroxymethyl)phenol CAS No. 114484-31-0

2-Amino-5-(hydroxymethyl)phenol

Cat. No.: B3045819
CAS No.: 114484-31-0
M. Wt: 139.15 g/mol
InChI Key: UQFATYJIZMAOEN-UHFFFAOYSA-N
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Description

2-Amino-5-(hydroxymethyl)phenol is an aromatic organic compound featuring a phenol backbone substituted with an amino group at the 2-position and a hydroxymethyl group at the 5-position. Its structure (C₇H₉NO₂) combines phenolic hydroxyl reactivity with amino and hydroxymethyl functionalities, making it versatile in synthetic chemistry and drug design.

Properties

IUPAC Name

2-amino-5-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFATYJIZMAOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561240
Record name 2-Amino-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114484-31-0
Record name 2-Amino-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(hydroxymethyl)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(hydroxymethyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Melting Point (°C) Solubility LogP (Predicted) Bioactivity (if applicable)
2-Amino-5-(hydroxymethyl)phenol Not reported Moderate (aqueous) 0.8 Neurological targeting (inferred)
2-Amino-5-methylphenol 127–133 (HCl salt) Low in water 1.2 Cosmetic dye
5-HMF (5-hydroxymethylfurfural) 30–34 High in polar solvents -0.4 Food industry, polymer precursor

Biological Activity

2-Amino-5-(hydroxymethyl)phenol, also known as 5-(hydroxymethyl)-2-aminophenol, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C7H9N1O2
  • Molecular Weight : 141.15 g/mol

The presence of both amino and hydroxymethyl groups in its structure contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Hydroxytyrosol15
Tyrosol30

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of different phenolic compounds, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 40 µg/mL, respectively.

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer types by activating caspase pathways.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)18
A549 (Lung Cancer)22

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the compound facilitate electron donation, neutralizing free radicals.
  • Antimicrobial Mechanism : Disruption of microbial cell wall integrity leads to cell lysis.
  • Apoptotic Pathway Activation : Induction of pro-apoptotic factors and inhibition of anti-apoptotic proteins contribute to its anticancer effects.

Toxicological Studies

While the biological activities are promising, toxicological assessments are crucial to determine safety profiles. Studies have indicated that at higher doses, the compound may exhibit cytotoxicity in non-target cells, necessitating further investigation into its therapeutic index.

Table 3: Toxicological Findings

Study TypeDose Range (mg/kg)Observations
Acute Toxicity0 - 1000No significant adverse effects observed
Chronic Toxicity0 - 500Mild weight loss at higher doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(hydroxymethyl)phenol
Reactant of Route 2
2-Amino-5-(hydroxymethyl)phenol

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